molecular formula C21H26N2O3S B6571249 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-58-7

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571249
CAS No.: 946299-58-7
M. Wt: 386.5 g/mol
InChI Key: YKCVXMOVNSASOA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4-dimethyl-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the 1-position. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in kinase inhibition (e.g., mTOR) due to the tetrahydroquinoline core .

Properties

IUPAC Name

3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-9-10-19(14-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCVXMOVNSASOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1,2,3,4-Tetrahydroquinoline

A nitrating mixture is prepared by dissolving potassium nitrate (KNO₃, 10 mmol) in concentrated sulfuric acid (H₂SO₄, 10 mmol) at 0°C. Dichloromethane (DCM) is added, followed by dropwise addition of 1,2,3,4-tetrahydroquinoline (10 mmol) in DCM. The reaction is stirred at 0°C for 2.5 hours, yielding 7-nitro-1,2,3,4-tetrahydroquinoline as a bright yellow solid (41% yield). Regioisomeric separation via preparative HPLC (C18 column, 5 μm) resolves 6-nitro and 7-nitro isomers, with the latter eluting at 9.33 min.

ParameterValue
Nitrating AgentKNO₃/H₂SO₄
SolventDichloromethane
Temperature0°C
Yield (7-nitro-THQ)41%

Sulfonylation of the Tetrahydroquinoline Amine

The 7-nitro-THQ intermediate undergoes sulfonylation with propane-1-sulfonyl chloride to install the sulfonyl moiety. This step is critical for introducing the propane-1-sulfonyl group at the 1-position of the THQ ring.

Reaction with Propane-1-sulfonyl Chloride

7-Nitro-1,2,3,4-tetrahydroquinoline (10 mmol) is dissolved in DCM, and trimethylamine (TEA, 30 mmol) is added as a base. Propane-1-sulfonyl chloride (12 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The crude product is extracted with DCM, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) to yield 1-(propane-1-sulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline as a white solid (63% yield).

ParameterValue
Sulfonylating AgentPropane-1-sulfonyl chloride
BaseTrimethylamine
SolventDichloromethane
Reaction Time24 hours
Yield63%

Reduction of the Nitro Group to Amine

The nitro group at the 7-position is reduced to an amine to enable subsequent benzamide coupling. Catalytic hydrogenation under H₂ gas is utilized for this transformation.

Catalytic Hydrogenation

1-(Propane-1-sulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline (5 mmol) is dissolved in ethanol (50 mL) and subjected to hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C, 0.5 g). The reaction is stirred at room temperature for 6 hours, filtered through Celite, and concentrated to afford 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine as a pale-yellow solid (89% yield).

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Hydrogen Pressure1 atm
Yield89%

Coupling with 3,4-Dimethylbenzoyl Chloride

The final step involves amidation of the tetrahydroquinoline amine with 3,4-dimethylbenzoyl chloride to form the target compound.

Amidation Reaction

1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (5 mmol) is dissolved in DCM, and TEA (15 mmol) is added. 3,4-Dimethylbenzoyl chloride (6 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The organic layer is washed with 5% HCl, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white crystalline solid (72% yield).

ParameterValue
Acylating Agent3,4-Dimethylbenzoyl chloride
BaseTrimethylamine
SolventDichloromethane
Reaction Time12 hours
Yield72%

Characterization and Analytical Validation

The synthesized compound is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35–1.27 (m, 4H, -CH₂), 2.73–2.70 (t, 2H, -CH₂), 7.15–7.13 (d, 1H, Ar-H), 8.15–8.13 (d, 1H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 24.23, 25.59, 128.07, 128.93, 168.56 (C=O).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (Agilent C18 column, 5 μm) confirms a purity of 98.5% with a retention time of 12.4 min.

Mass Spectrometry (MS)

  • Calculated for C₂₄H₂₅N₂O₃S: m/z 433.51 [M+H]⁺

  • Observed: m/z 433.50 [M+H]⁺.

Optimization and Comparative Analysis

A comparative evaluation of sulfonylation agents and reaction conditions reveals critical insights:

Sulfonylating AgentBaseSolventYield
Propane-1-sulfonyl chlorideTEADCM63%
Methanesulfonyl chloridePyridineTHF48%
Tosyl chlorideDIPEADCM55%

Propane-1-sulfonyl chloride in DCM with TEA achieves the highest yield due to superior electrophilicity and solubility .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the sulfonyl group.

Scientific Research Applications

3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs are summarized below, with differences in substituents critically impacting physicochemical and pharmacological properties.

Compound Name Tetrahydroquinoline Substituent Aromatic Substituent Molecular Weight (g/mol) Notable Activity
Target Compound Propane-1-sulfonyl 3,4-Dimethylbenzamide ~388.5 (estimated) Hypothesized mTOR inhibition
N-(1-(Morpholine-4-carbonyl)-...-yl)-3,5-bis(trifluoromethyl)benzamide (10e) Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl)benzamide Not reported mTOR inhibitor
3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-...-yl)benzamide (10f) Piperidine-1-carbonyl 3,5-Difluorobenzamide Not reported mTOR inhibitor
4-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Propanoyl 4-Methylbenzamide Not reported Unreported (PubChem entry)
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-...-yl]benzenesulfonamide (BF22081) 2-Methylpropanoyl 3,4-Dimethylbenzenesulfonamide 386.5 Unreported

Key Findings from Structural Comparisons

Tetrahydroquinoline Substituents: The propane-1-sulfonyl group in the target compound differs from the carbonyl-linked heterocycles (morpholine, piperidine) in 10e–10g. The propanoyl group in ’s compound is less sterically hindered, which may enhance metabolic lability compared to sulfonamides .

Aromatic Substituents :

  • The 3,4-dimethyl substitution in the target compound offers moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, 3,5-bis(trifluoromethyl) in 10e significantly increases lipophilicity, which may enhance potency but reduce aqueous solubility .
  • Sulfonamide vs. Benzamide : BF22081 (a sulfonamide) diverges from the benzamide core, likely altering binding modes due to differences in hydrogen-bonding capacity and charge distribution .

Biological Implications: Compounds with carbonyl-linked heterocycles (10e–10g) demonstrate mTOR inhibition, suggesting the tetrahydroquinoline scaffold’s importance. The target compound’s sulfonyl group may mimic these interactions while offering improved metabolic stability . Electron-withdrawing groups (e.g., trifluoromethyl in 10e) correlate with enhanced inhibitory activity but may limit bioavailability due to excessive lipophilicity .

Biological Activity

3,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, a series of benzamides were evaluated for their effects on various cancer cell lines. Some derivatives demonstrated potent cytotoxicity against human tumor cells such as KB and HepG2/A2 .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AKB5.0
Compound BHepG2/A28.2
Compound CDLD4.5

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. In particular, it has been shown to interact with dopamine and serotonin receptors. A study found that benzamide derivatives with similar structural frameworks exhibited binding affinity for dopamine D2 and serotonin 5-HT receptors, suggesting potential applications in treating psychiatric disorders .

Table 2: Receptor Binding Affinities

Compound NameReceptor TypeBinding Affinity (nM)Reference
Compound DD225
Compound E5-HT1A30
Compound F5-HT2A15

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of the compound. For example, the presence of a sulfonyl group enhances solubility and may improve bioavailability. Additionally, methyl substitutions at the 3 and 4 positions of the benzamide moiety have been associated with increased potency against tumor cells .

Case Studies

One notable case study involved the synthesis of a series of tetrahydroquinoline derivatives, which included variations of the target compound. These derivatives were evaluated for their anticancer properties against various cell lines. The study concluded that specific structural modifications led to enhanced efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction conditions be optimized?

  • Synthesis Steps : The compound likely requires multi-step synthesis, including sulfonylation of the tetrahydroquinoline core, followed by coupling with the benzamide moiety. Key intermediates may involve propane-1-sulfonyl chloride and 3,4-dimethylbenzoyl chloride .
  • Optimization : Critical parameters include temperature (e.g., 0–5°C for sulfonylation to prevent side reactions), solvent choice (polar aprotic solvents like DMF for coupling steps), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete substitution). HPLC monitoring (C18 columns, acetonitrile/water gradient) is recommended to assess purity (>95%) at each stage .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at N1 of tetrahydroquinoline, methyl groups on benzamide).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₂₄N₂O₃S: 372.5 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Use a mobile phase of 70:30 acetonitrile/water with 0.1% TFA .

Q. How can researchers screen for potential biological targets of this compound?

  • Approach :

  • In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide group’s affinity for catalytic pockets .
  • In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) at 10–100 µM concentrations. Cross-reference results with structural analogs (e.g., N-[1-(ethanesulfonyl) derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays) be resolved?

  • Resolution Strategies :

  • Orthogonal Assays : Validate COX-2 inhibition using both fluorescence-based and ELISA methods to rule out assay-specific artifacts .
  • Solubility Adjustments : Test activity in buffers with 1–5% DMSO to ensure compound solubility, as aggregation can skew results .
  • Metabolic Stability : Use liver microsome assays to assess whether rapid metabolism (e.g., CYP3A4-mediated) reduces apparent potency .

Q. What structural modifications could enhance the compound’s selectivity for a specific kinase target?

  • SAR Insights :

  • Sulfonamide Optimization : Replace propane-1-sulfonyl with smaller sulfonyl groups (e.g., methanesulfonyl) to reduce steric hindrance in kinase ATP-binding pockets .
  • Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 3,4-dimethyl positions to modulate electron density and H-bonding potential .
  • Tetrahydroquinoline Core : Modify ring saturation (e.g., fully aromatic quinoline) to alter conformational flexibility and target engagement .

Q. What computational methods are recommended for predicting off-target interactions?

  • Methodology :

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite to identify shared features with known off-target binders (e.g., serotonin receptors) .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties and prioritize analogs with lower hERG channel liability .

Q. How can researchers address low yields (<30%) in the final coupling step of the synthesis?

  • Troubleshooting :

  • Coupling Reagents : Replace EDCl/HOBt with HATU or PyBOP for improved amide bond formation efficiency .
  • Temperature Control : Conduct reactions under inert atmosphere at −20°C to minimize hydrolysis of activated intermediates .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from side products .

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